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molecular formula C8H10BrN3O B2943243 1-(4-Bromopyridin-2-yl)-3-ethylurea CAS No. 1031432-46-8

1-(4-Bromopyridin-2-yl)-3-ethylurea

Cat. No. B2943243
M. Wt: 244.092
InChI Key: LHPFGBOKXFCNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674801B2

Procedure details

To a mixture of 4-bromopyridin-2-amine (2 g, 11.56 mmol) in chloroform (10 mL), isocyanatoethane (0.913 mL, 11.56 mmol) was added, and the resulting reaction mixture was heated at 110° C. for 2 h. The reaction mixture was concentrated under reduced pressure and triturated with acetonitrile, then collected by filtered to give the title compound as a white solid (2.15 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.913 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[N:9]([CH2:12][CH3:13])=[C:10]=[O:11]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:10]([NH:9][CH2:12][CH3:13])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Name
Quantity
0.913 mL
Type
reactant
Smiles
N(=C=O)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with acetonitrile
CUSTOM
Type
CUSTOM
Details
collected
FILTRATION
Type
FILTRATION
Details
by filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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